PLX2853 -

PLX2853

Catalog Number: EVT-1535416
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
Synthesis Analysis

The synthesis of PLX2853 involves several chemical processes aimed at creating a compound with high specificity and potency against BET proteins. While detailed synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that can be modified through various chemical reactions.
  2. Functionalization: Key steps may involve functionalization reactions such as halogenation or alkylation to introduce necessary substituents that enhance binding affinity to the target proteins.
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.

The technical details of PLX2853's synthesis are critical for ensuring its efficacy and safety in clinical applications .

Molecular Structure Analysis

PLX2853 has a defined molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with BET proteins. The structural formula includes:

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol

The compound's structure features multiple functional groups, which are essential for its biological activity. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional arrangement of atoms within PLX2853 .

Chemical Reactions Analysis

PLX2853 undergoes various chemical reactions during its interaction with biological targets. The primary reaction involves binding to the bromodomains of BET proteins, which inhibits their function. Key aspects include:

  • Binding Mechanism: The compound competes with acetylated lysines for binding sites on BET proteins, disrupting their role in transcriptional activation.
  • Conformational Changes: Upon binding, PLX2853 induces conformational changes in BET proteins that prevent their interaction with other transcriptional co-regulators.

These interactions highlight the importance of PLX2853's chemical properties in modulating cancer-related signaling pathways .

Mechanism of Action

The mechanism of action for PLX2853 primarily revolves around its ability to inhibit BET protein function. This process includes:

  1. Inhibition of Transcription: By blocking the binding of BET proteins to acetylated histones, PLX2853 effectively decreases the expression of oncogenes that contribute to tumor growth.
  2. Induction of Apoptosis: In certain cancer cell lines, treatment with PLX2853 has been associated with increased apoptosis (programmed cell death), particularly in cells harboring mutations like ARID1A.
  3. Synergistic Effects: Preliminary studies suggest that combining PLX2853 with other chemotherapeutic agents may enhance therapeutic efficacy by overcoming resistance mechanisms .
Physical and Chemical Properties Analysis

PLX2853 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound demonstrates moderate solubility in organic solvents but limited solubility in water, which is common among small-molecule inhibitors.
  • Stability: PLX2853 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: As an orally active compound, its pharmacokinetic properties have been optimized to ensure effective delivery and absorption within the body.

These properties are crucial for determining the compound's suitability for clinical use and its potential side effects .

Applications

PLX2853 is primarily being investigated for its applications in oncology:

  • Clinical Trials: Ongoing clinical trials are evaluating the efficacy of PLX2853 as a monotherapy and in combination with other agents like carboplatin for treating gynecologic cancers and acute myeloid leukemia.
  • Targeted Therapy: Its specificity for BET proteins positions PLX2853 as a promising candidate for targeted therapies aimed at tumors with specific genetic alterations.

Research continues to explore additional applications within different cancer types, leveraging its mechanism of action against epigenetic regulators .

Introduction to PLX2853: Molecular and Pharmacological Context

Structural Characterization and Mechanism of Action as a BET Bromodomain Inhibitor

PLX2853 is an orally bioavailable small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, with specific high-affinity binding to bromodomain-containing protein 4 (BRD4). Its molecular design features a novel 7-azaindole scaffold, distinguishing it structurally from first-generation benzodiazepine-based BET inhibitors (e.g., JQ1). This scaffold enables unique binding interactions within the acetylated lysine recognition pocket of BET bromodomains, particularly through hydrogen bonding with conserved asparagine residues in the BC loop (Asn140 in BRD4-BD1) [3].

Biochemically, PLX2853 exhibits submicromolar inhibitory potency against BET family members. As shown in Table 1, surface plasmon resonance assays reveal PLX2853 has a 7-9-fold higher potency than its analog PLX51107, with IC₅₀ values of 4.3 nM for BRD4-BD12 (double bromodomain construct) and 7.3 nM for BRD2-BD12 . This high affinity enables effective displacement of BRD4 from acetylated histones, disrupting chromatin-templated processes. Mechanistically, PLX2853 binding prevents BRD4 recruitment to acetylated lysine motifs on histone tails (e.g., H3K27ac), thereby inhibiting the formation of transcriptional complexes at promoter/enhancer regions [6] [3].

Table 1: Comparative Inhibitory Potency of PLX2853 and PLX51107

BET Protein TargetPLX51107 IC₅₀ (μM)PLX2853 IC₅₀ (μM)Potency Increase
BRD2-BD120.0520.00737-fold
BRD4-BD120.0230.00439-fold

Pharmacokinetically, PLX2853 demonstrates a favorable profile characterized by rapid absorption (Tₘₐₓ ≈1 hour), high peak plasma concentrations, and a short terminal half-life (<3 hours) in human trials. This transient target engagement allows potent transcriptional suppression followed by cellular recovery, potentially mitigating toxicity associated with continuous BET inhibition [7] .

Role of Bromodomain and Extra-Terminal (BET) Proteins in Epigenetic Regulation of Oncogenesis

BET proteins (BRD2, BRD3, BRD4, BRDT) function as epigenetic readers that decipher histone acetylation marks to regulate gene expression. Each contains two tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain. BRD4, the most extensively studied member, serves as a master transcriptional coordinator by linking enhancer and promoter elements via its dual bromodomains. Specifically:

  • BD1-BD2 Tandem Recognition: BDs recognize di-acetylated histone marks (e.g., H4K5acK8ac), enabling chromatin localization [2] [9].
  • P-TEFb Recruitment: Through its C-terminal domain (CTD), BRD4 recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to initiate transcriptional elongation [2] [6].
  • Super-Enhancer Assembly: BRD4 stabilizes large enhancer complexes driving expression of oncogenes (e.g., MYC, BCL2) with disproportionately high sensitivity to BET inhibition compared to typical enhancers [2] [9].

In cancer, BET proteins are dysregulated conduits for oncogenic transcription:

  • Hematologic Malignancies: BRD4 binds super-enhancers of MYC in acute myeloid leukemia (AML), maintaining its aberrant expression and promoting proliferation [7] [9].
  • Solid Tumors: In ovarian cancer, BRD4 facilitates expression of DNA repair genes (e.g., BRCA1), while in prostate cancer, it amplifies androgen receptor (AR) signaling networks [5] [8].
  • Immunomodulation: BET proteins regulate inflammatory cytokine genes (e.g., IL-6, IL-23R) within tumor microenvironments, linking epigenetic dysregulation to immune evasion [4].

This mechanistic centrality establishes BET proteins as high-value targets for epigenetic therapy across malignancies.

Preclinical Rationale for Targeting BET Family Members in Hematologic and Solid Tumors

Preclinical studies demonstrate PLX2853’s efficacy in diverse tumor models through transcriptional disruption of oncogenic and immunomodulatory pathways:

Hematologic Malignancies

  • AML Models: PLX2853 suppresses MYC and BCL2 transcription, inducing apoptosis in AML cell lines and patient-derived xenografts. Synergy with venetoclax (BCL2 inhibitor) enhances anti-leukemic efficacy [7].
  • Graft-versus-Host Disease (GVHD): In murine allogeneic transplant models, PLX2853 (3 mg/kg) impairs donor T-cell alloreactivity and pathogenic cytokine production (IFNγ/IL-17), improving survival without compromising graft-versus-leukemia effects. Mechanistically, it suppresses IL-23R/STAT3 signaling in T cells, reducing gastrointestinal infiltration .

Solid Tumors

  • Ovarian Cancer: PLX2853 exhibits synthetic lethality with ARID1A mutations—common in ovarian clear cell carcinoma. ARID1A loss impairs SWI/SNF chromatin remodeling, increasing dependency on BET-mediated transcription. PLX2853 monotherapy reduces tumor growth in ARID1A-mutant xenografts [5].
  • Platinum Resistance: In platinum-resistant ovarian cancer models, PLX2853 resensitizes tumors to carboplatin by downregulating DNA damage response genes (e.g., FANCI, ERCC3) [5].

Table 2: Key Preclinical Models of PLX2853 Anti-Tumor Activity

Cancer ModelMechanistic InsightEfficacy OutcomeReference
AML XenograftsSuppression of MYC/BCL2; P-TEFb dissociationReduced tumor burden; prolonged survival [7]
GVHD (Murine)IL-23R/STAT3 inhibition; T-cell cytokine suppressionImproved survival; reduced GI pathology
ARID1A-mutant Ovarian CASynthetic lethality via BET dependencyTumor regression; enhanced genomic instability [5]
Platinum-Resistant Ovarian CADownregulation of DNA repair genesResensitization to carboplatin [5]

These findings underscore PLX2853’s multimodal anti-tumor actions, positioning it as a promising candidate for hematologic and solid malignancies with defined epigenetic vulnerabilities.

Properties

Product Name

PLX2853

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PLX2853; PLX-2853; PLX 2853;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.